molecular formula C20H31NO4S B2426411 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one CAS No. 2097936-38-2

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one

Cat. No.: B2426411
CAS No.: 2097936-38-2
M. Wt: 381.53
InChI Key: BFZIJVSYFOKXPP-UHFFFAOYSA-N
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Description

1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates a phenoxy-ethanone scaffold linked to a piperidine ring, which is further modified with an isobutylsulfonyl group. The presence of both the sulfonyl group and the piperidine moiety is common in pharmacologically active compounds, as these functional groups can be critical for target binding and modulation . Molecules containing piperidine rings are frequently explored as core structures in the development of therapeutics for a range of disorders . The specific structural features of this compound, particularly the phenoxy ether and the sulfonamide-like sulfonyl group adjacent to the piperidine, suggest potential for investigating its activity in various biochemical assays. Researchers may utilize this chemical as a key intermediate in organic synthesis or as a lead compound for the development of novel bioactive molecules. Its high molecular weight and structural complexity make it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4S/c1-15(2)14-26(23,24)19-6-5-11-21(12-19)20(22)13-25-18-9-7-17(8-10-18)16(3)4/h7-10,15-16,19H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZIJVSYFOKXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure

The compound is characterized by a piperidine ring substituted with a sulfonyl group and an aryloxy moiety. Its structural formula can be represented as follows:

C15H23N1O3S\text{C}_{15}\text{H}_{23}\text{N}_{1}\text{O}_{3}\text{S}

Research indicates that this compound interacts with various biological pathways, primarily through inhibition of specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Malate Dehydrogenase (MDH) : Studies have shown that compounds similar in structure inhibit MDH, impacting cancer metabolism by reducing mitochondrial respiration and HIF-1α accumulation .
  • Histamine H4 Receptor Antagonism : The compound may act as an antagonist for the Histamine H4 receptor, which is implicated in inflammatory responses and conditions such as tinnitus .

Pharmacodynamics

Pharmacodynamic studies reveal that the compound exhibits significant potency in vitro, affecting cellular processes involved in cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibition of MDH
Receptor AntagonismH4 receptor antagonism
Antitumor ActivityReduced tumor growth in xenografts

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into potential applications:

  • Antitumor Efficacy : In xenograft models using HCT116 colorectal cancer cells, compounds structurally related to this compound demonstrated significant tumor reduction, suggesting a viable pathway for cancer treatment .
  • Inflammation Models : Compounds targeting the H4 receptor have shown promise in reducing inflammation in animal models, indicating potential therapeutic benefits for conditions like asthma and allergic rhinitis .

Research Findings

Recent findings emphasize the dual role of this compound in targeting metabolic pathways and inflammatory processes. The ability to inhibit MDH while also acting on histamine receptors presents a multifaceted approach to treatment strategies.

Table 2: Comparative Analysis of Related Compounds

Compound NameTarget Enzyme/ReceptorEffectiveness (IC50)Reference
This compoundMDHTBD
Methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoateMDHTBD
Histamine H4 Receptor InhibitorsH4 receptorTBD

Q & A

Q. Key challenges :

  • Steric hindrance from the bulky 2-methylpropanesulfonyl group, requiring optimized reaction temperatures (e.g., 60–80°C) and catalysts like DMAP .
  • Byproduct formation during coupling steps, necessitating rigorous monitoring via TLC or HPLC .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms the piperidine sulfonyl group (δ ~3.5–4.0 ppm for piperidine protons) and isopropylphenoxy moiety (δ ~1.2–1.4 ppm for isopropyl CH₃) .
    • 2D NMR (e.g., COSY, HSQC) resolves stereochemistry at the piperidine ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~435) .
  • IR Spectroscopy : Identifies sulfonyl S=O stretching (~1350–1150 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Experimental design considerations :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency , while toluene minimizes side reactions in coupling steps .
  • Catalyst screening : Test bases like K₂CO₃ vs. DBU for deprotonation efficacy in nucleophilic substitutions .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) .

Q. Data-driven optimization example :

ConditionYield (%)Purity (%)
DMF, 80°C, 12 hrs4592
Toluene, 100°C, 6 hrs6898

Optimized protocol prioritizes toluene and higher temperatures .

Advanced: How should researchers address contradictory biological activity data (e.g., in vitro vs. in vivo)?

Answer:
Methodological framework :

Validate assay conditions :

  • Ensure consistent cell lines (e.g., HepG2 vs. primary hepatocytes) and assay protocols (e.g., ATP levels for cytotoxicity) .

Pharmacokinetic profiling :

  • Measure metabolic stability (e.g., liver microsome assays) to explain low in vivo efficacy despite high in vitro activity .

Target engagement studies :

  • Use SPR or ITC to confirm binding affinity discrepancies between recombinant proteins and cellular lysates .

Case study : A related piperidine sulfonyl compound showed 90% in vitro kinase inhibition but <10% in vivo efficacy due to rapid hepatic clearance. Adjusting the sulfonyl group to a trifluoromethyl analog improved metabolic stability .

Advanced: What computational strategies predict target interactions for SAR studies?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs). Focus on the sulfonyl group’s hydrogen bonding with catalytic lysine residues .
  • MD simulations : Assess conformational stability of the piperidine ring in binding pockets over 100 ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., isopropyl vs. tert-butyl phenoxy groups) on logP and IC₅₀ values .

Example : A QSAR model for piperidine sulfonyl derivatives revealed that ClogP >3.5 correlates with improved blood-brain barrier penetration, critical for CNS-targeted analogs .

Advanced: How to resolve stereochemical ambiguities in the piperidine ring?

Answer:

  • X-ray crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane .
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
  • VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign stereochemistry .

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